![molecular formula C18H14N2O4S B2517021 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide CAS No. 477547-44-7](/img/structure/B2517021.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

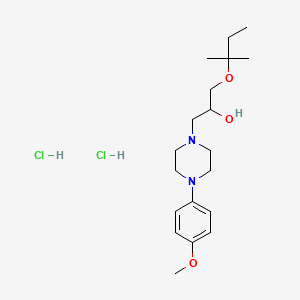

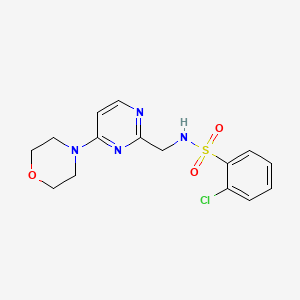

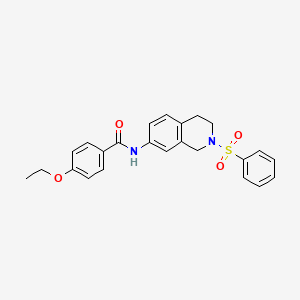

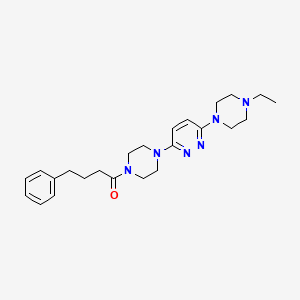

The compound N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including their role as inhibitors of various enzymes. The presence of a thiazole ring and a benzo[d][1,3]dioxole moiety in the compound suggests that it may exhibit interesting chemical and biological characteristics.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using catalyzed annulation processes. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with other reagents has been developed to afford quinazolin-4(3H)-one derivatives, which suggests that a similar catalytic system could potentially be used for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods . These studies provide insights into the molecular geometry, conformational flexibility, and electronic properties of the compounds, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives are known to participate in various chemical reactions. The annulation reactions mentioned earlier are examples of how these compounds can be synthesized and modified to produce new derivatives with potentially enhanced biological activities . The specific reactivity patterns of this compound would depend on the functional groups present and their relative positions on the benzamide core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by the substituents attached to the benzamide ring. For example, the introduction of fluorine atoms or methoxy groups can affect the molecule's polarity, solubility, and overall molecular stability . Theoretical calculations, such as density functional theory (DFT), can predict various properties, including vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . These properties are essential for understanding the compound's behavior in different environments and its potential as a drug candidate.

Applications De Recherche Scientifique

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their versatile biological activities and have been the subject of extensive research for their therapeutic applications. The significance of the benzothiazole moiety in medicinal chemistry is well-documented, as it forms the core structure of many bioactive molecules. These derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antidiabetic, anti-tumor, anti-inflammatory, and anticancer properties.

Pharmacological Significance : Benzothiazole derivatives have been highlighted for their varied biological activities, with lesser toxic effects compared to other compounds. Their potential as scaffolds in drug development is supported by enhanced activities across a spectrum of pharmacological targets (Bhat & Belagali, 2020).

Anticancer and Antimicrobial Applications : The therapeutic potential of benzothiazole derivatives spans across different domains, including anticancer and antimicrobial activities. These compounds have been identified as promising agents in the treatment of various human diseases and disorders, underscoring the importance of the benzothiazole nucleus in drug discovery (Kamal, Hussaini, & Malik, 2015).

Antioxidant and Anti-inflammatory Agents : Novel benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. The study underscores the potential of benzothiazole derivatives as interesting templates for the development of new therapeutic agents in these domains (Raut et al., 2020).

Synthetic and Medicinal Chemistry : Benzothiazoles and their derivatives are central to the development of compounds with significant therapeutic potential. Their broad range of pharmacological activities makes them an important focus in synthetic and medicinal chemistry research (Sumit, Kumar, & Mishra, 2020).

Mécanisme D'action

Target of Action

Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines , suggesting potential targets within these cells.

Mode of Action

It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound may interact with its targets to disrupt the cell cycle and promote programmed cell death.

Result of Action

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide and similar compounds have demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . This suggests that the compound’s action results in significant antitumor activity.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c1-22-13-4-2-3-12(7-13)17(21)20-18-19-14(9-25-18)11-5-6-15-16(8-11)24-10-23-15/h2-9H,10H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQCXRJTYNSAAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)